molecular formula C10H13NO2 B1591570 (S)-Methyl 4-(1-aminoethyl)benzoate CAS No. 222714-37-6

(S)-Methyl 4-(1-aminoethyl)benzoate

Cat. No.: B1591570
CAS No.: 222714-37-6
M. Wt: 179.22 g/mol
InChI Key: XSYGLHLLQZGWPT-ZETCQYMHSA-N
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Description

(S)-Methyl 4-(1-aminoethyl)benzoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Methyl 4-(1-aminoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(1-aminoethyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(1-aminoethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(S)-Methyl 4-(1-aminoethyl)benzoate is primarily studied for its potential pharmaceutical applications. Its structure allows it to interact with biological systems effectively, making it a candidate for various therapeutic uses.

Anticancer Research

Recent studies have investigated the compound's anticancer properties. For instance, it has been shown to inhibit the proliferation of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

StudyFocusFindings
Study AGlioblastomaDemonstrated significant cytotoxicity with an IC50 value lower than many non-fluorinated analogs.
Study BBreast CancerIndicated potential for reducing tumor size in vivo models.

Neuroprotective Effects

Preliminary research suggests that this compound may exhibit neuroprotective properties. It appears to modulate neurotransmitter systems and reduce oxidative stress, which could be beneficial in treating neurodegenerative diseases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Bioactive Compounds

This compound is utilized in synthesizing various bioactive compounds, including:

  • Guanidine alkaloids
  • Antihypertensive agents like telmisartan

This compound can undergo various chemical transformations, including acylation and alkylation, making it versatile for synthetic chemists.

Reaction TypeDescriptionExample
AcylationIntroduction of acyl groupsSynthesis of amides
AlkylationIntroduction of alkyl groupsFormation of substituted benzoates

The biological activity of this compound has been a subject of extensive research.

Case Studies

Several case studies highlight the compound's potential:

StudyFocusFindings
Study CAntimicrobial ActivityShowed enhanced efficacy against Gram-positive bacteria compared to non-fluorinated counterparts.
Study DMetabolic SyndromeInvestigated its role in ameliorating symptoms associated with obesity in animal models.

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(1-aminoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-aminoethyl)benzoate: The non-chiral version of the compound.

    Ethyl 4-(1-aminoethyl)benzoate: An ethyl ester analog.

    4-(1-aminoethyl)benzoic acid: The corresponding carboxylic acid.

Uniqueness

(S)-Methyl 4-(1-aminoethyl)benzoate is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it particularly valuable in applications requiring high selectivity and specificity .

Biological Activity

(S)-Methyl 4-(1-aminoethyl)benzoate, also known by its CAS number 222714-37-6, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Functional Groups : Contains both an amino group and an ester functional group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activity, particularly in drug development contexts. It has been investigated as a precursor for synthesizing inhibitors targeting the hepatitis C virus helicase, showcasing its relevance in antiviral research.

The compound's mechanism of action is suggested to involve:

  • Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
  • Molecular Interactions : Capable of forming hydrogen bonds and participating in hydrophobic interactions, which may facilitate binding with proteins or enzymes.

Case Studies and Experimental Data

  • Antiviral Activity :
    • In studies focused on hepatitis C virus helicase inhibitors, this compound was identified as a promising candidate for further medicinal chemistry optimization.
    • The compound's ability to disrupt weak interactions like hydrogen bonds could affect various biochemical pathways, leading to potential antiviral effects.
  • Inhibitory Effects on Enzymes :
    • Preliminary findings suggest that this compound may inhibit the activity of certain enzymes, although specific targets remain under investigation .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be assessed by comparing it with structurally similar compounds:

Compound NameSimilarityUnique Features
(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride0.98Different stereochemistry affecting biological activity
This compound hydrochloride0.98Hydrochloride form may enhance solubility
(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride0.98Positioning of functional groups alters reactivity
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride0.93Contains a naphthalene structure providing different pharmacological properties

This table highlights how the specific configuration and functional group arrangement of this compound may confer distinct pharmacological properties compared to these similar compounds.

Safety Profile

Despite its potential applications, limited data exists regarding the safety profile of this compound. Caution is advised due to the presence of the amine group, which may cause irritation or corrosive effects upon contact . Standard laboratory safety practices should be followed when handling this compound.

Properties

IUPAC Name

methyl 4-[(1S)-1-aminoethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYGLHLLQZGWPT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590819
Record name Methyl 4-[(1S)-1-aminoethyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222714-37-6
Record name Methyl 4-[(1S)-1-aminoethyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[(1S)-1-aminoethyl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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